molecular formula C17H19NO3S B5650591 Ethyl 2-acetamido-4-(4-ethylphenyl)thiophene-3-carboxylate

Ethyl 2-acetamido-4-(4-ethylphenyl)thiophene-3-carboxylate

Cat. No.: B5650591
M. Wt: 317.4 g/mol
InChI Key: UVNTVMZIHCCEDS-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-4-(4-ethylphenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an acetamido group, an ethylphenyl group, and an ethyl ester group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-acetamido-4-(4-ethylphenyl)thiophene-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethylbenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate undergoes cyclization with sulfur and subsequent acetylation to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-acetamido-4-(4-ethylphenyl)thiophene-3-carboxylate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-4-(4-ethylphenyl)thiophene-3-carboxylate varies depending on its application:

Comparison with Similar Compounds

  • Ethyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

Comparison: Ethyl 2-acetamido-4-(4-ethylphenyl)thiophene-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly suitable for applications requiring specific reactivity and stability profiles. Compared to its analogs, it may exhibit enhanced biological activity or improved material properties .

Properties

IUPAC Name

ethyl 2-acetamido-4-(4-ethylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-4-12-6-8-13(9-7-12)14-10-22-16(18-11(3)19)15(14)17(20)21-5-2/h6-10H,4-5H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNTVMZIHCCEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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